2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride
Overview
Description
Scientific Research Applications
Decontamination of Chemical Warfare Agents
Researchers have investigated the use of N-chloro hydantoin functionalized polyurethane fibers for decontaminating chemical warfare agents. These fibers, including 2-chloroethyl ethyl sulfide, have shown considerable potential as decontaminable materials against toxic agents (Choi et al., 2018).
Formation of 2-Chloroethanol
Studies on the chemical degradation of certain nitrosoureas, including 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, have led to the formation of 2-chloroethanol, indicating a complex degradation pathway and potential alkylating intermediates (Reed et al., 1975).
Monitoring in Doping Controls
2-Phenylethanamine, a core structure related to 2-chloroethylamine derivatives, has been studied for its presence in doping control urine samples. The study aims to differentiate illicit intake from endogenous production, significant for athletic performance monitoring (Sigmund et al., 2015).
Synthesis of Radioactive Compounds
Research on the synthesis of bis-(2-chloroethyl-1,2-3H) methylamine hydrochloride, an important step in creating radioactive compounds for various scientific applications, has been documented. This synthesis is crucial for producing labelled halogenalkylamines and other compounds (Filip, 1966).
Protecting Groups for Pyrrole Nitrogen Atom
The 2-chloroethyl moiety serves as a versatile protecting group for the pyrrole nitrogen atom. Its utilization is critical in the synthesis of various organic compounds, including benzyl cyclopenta[b]pyrrole-5-carboxylate (González et al., 1983).
N-Phosphorylated Nitrogen Mustards
Research on the synthesis of N-phosphorylated nitrogen mustards, including 2-chloroethyl amides with benzodiazaphosphorinone ring systems, has been conducted. These compounds have potential applications in medicinal chemistry and drug development (Sonnenburg et al., 1997).
properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZEOLIJARXPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(C1=CC=CC=C1)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6407-19-8 | |
Record name | NSC61603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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